molecular formula C10H10O3 B1526663 3-Acetyl-4-methylbenzoic acid CAS No. 1216050-56-4

3-Acetyl-4-methylbenzoic acid

Cat. No. B1526663
M. Wt: 178.18 g/mol
InChI Key: XLXKREYXAYVPFU-UHFFFAOYSA-N
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Description

3-Acetyl-4-methylbenzoic acid is an organic compound with the chemical formula C10H10O3 . It possesses a carboxylic acid, an acetyl, and a methyl substituent on a benzene ring.


Synthesis Analysis

The synthesis of compounds similar to 3-Acetyl-4-methylbenzoic acid has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetyl-4-methylbenzoic acid were not found, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, the nitration of methyl 3-methylbenzoate has been reported .

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, which share a functional group with 3-Acetyl-4-methylbenzoic acid, are widely used as preservatives in various products. Research on parabens, such as methylparaben and propylparaben, has highlighted their presence in aquatic environments, their biodegradability, and their potential to form chlorinated by-products. This area of research could be relevant to understanding the environmental impact and behavior of structurally related compounds like 3-Acetyl-4-methylbenzoic acid (Haman et al., 2015).

Pharmacological Activities of Gallic Acid

Gallic acid, a naturally occurring compound, has been extensively studied for its anti-inflammatory properties. Though not directly related to 3-Acetyl-4-methylbenzoic acid, the study of gallic acid's pharmacological activities, including its effects on inflammation through MAPK and NF-κB signaling pathways, could provide a framework for investigating the biological activities of similar compounds (Bai et al., 2020).

Analytical Methods in Determining Antioxidant Activity

Understanding the antioxidant activity of compounds is crucial in various scientific fields. A review on different analytical methods for determining antioxidant activity outlines the significance of such studies in evaluating the potential health benefits and chemical properties of compounds, including those structurally related to 3-Acetyl-4-methylbenzoic acid (Munteanu & Apetrei, 2021).

Bacterial Catabolism of Indole-3-acetic Acid

Research on the bacterial degradation of indole-3-acetic acid, a plant hormone, can provide insights into microbial interactions with organic acids, potentially including those with structures resembling 3-Acetyl-4-methylbenzoic acid. This line of research may reveal biotechnological applications or environmental implications of the compound's breakdown or transformation (Laird, Flores, & Leveau, 2020).

properties

IUPAC Name

3-acetyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKREYXAYVPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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